2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16279345
InChI: InChI=1S/C25H21N5O/c1-15-12-13-17(14-16(15)2)27-25(31)21-22-24(29-20-11-7-6-10-19(20)28-22)30(23(21)26)18-8-4-3-5-9-18/h3-14H,26H2,1-2H3,(H,27,31)
SMILES:
Molecular Formula: C25H21N5O
Molecular Weight: 407.5 g/mol

2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

CAS No.:

Cat. No.: VC16279345

Molecular Formula: C25H21N5O

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide -

Specification

Molecular Formula C25H21N5O
Molecular Weight 407.5 g/mol
IUPAC Name 2-amino-N-(3,4-dimethylphenyl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Standard InChI InChI=1S/C25H21N5O/c1-15-12-13-17(14-16(15)2)27-25(31)21-22-24(29-20-11-7-6-10-19(20)28-22)30(23(21)26)18-8-4-3-5-9-18/h3-14H,26H2,1-2H3,(H,27,31)
Standard InChI Key IMFOZNRXDPQNIT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=CC=C5)N)C

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s structure integrates a pyrrolo[2,3-b]quinoxaline scaffold, a bicyclic system combining pyrrole and quinoxaline moieties. Key substituents include:

  • Phenyl group at position 1 of the pyrrole ring

  • 3,4-Dimethylphenylcarboxamide at position 3

  • Amino group at position 2

This configuration confers planar aromaticity, facilitating π-π stacking interactions with biological targets, while the carboxamide and amino groups enhance hydrogen-bonding potential .

Molecular and Stereochemical Data

PropertyValue
Molecular FormulaC₂₇H₂₅N₅O
Molecular Weight435.5 g/mol
IUPAC Name2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Canonical SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5)N)C
PubChem CID1882162

The absence of chiral centers simplifies synthetic efforts, though rotational barriers around the phenylethyl group may influence conformational dynamics.

Synthesis and Characterization

Synthetic Pathways

Pyrroloquinoxaline derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions. For this compound, a plausible route involves:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with a diketone precursor under acidic conditions .

  • Pyrrole Annulation: Cyclization using propargyl bromide or acetylene derivatives in the presence of PdCl₂(PPh₃)₂ .

  • Carboxamide Introduction: Coupling of 3,4-dimethylphenylamine with the activated carbonyl group using EDCI/HOBt.

Reaction yields for analogous compounds range from 45–72%, depending on solvent polarity and catalyst loading .

Analytical Characterization

Critical techniques include:

  • ¹H/¹³C NMR: Confirms substituent integration and ring connectivity. Aromatic protons typically resonate at δ 7.2–8.5 ppm.

  • HRMS: Validates molecular weight (observed m/z 435.5 vs. theoretical 435.5).

  • XRD: Limited data exists, but related derivatives show coplanar quinoxaline-pyrrole systems with dihedral angles <10°.

Mechanism of Action Hypotheses

Enzyme Inhibition

The planar structure may intercalate DNA or bind kinase ATP pockets. Molecular docking studies on similar compounds show:

  • CDK2 Inhibition: Binding energy −9.2 kcal/mol, involving hydrogen bonds with Glu81 and Leu83.

  • Topoisomerase II Poisoning: Stabilization of DNA-enzyme cleavage complexes .

Receptor Interactions

The 3,4-dimethylphenyl group enhances lipophilicity, potentially aiding penetration into CNS targets like 5-HT₃ receptors.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey SubstituentsBioactivity Highlights
2-Amino-N-cyclopropyl-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamideC₂₃H₂₂N₅O₃Cyclopropyl, dimethoxyphenylAntidepressant activity (IC₅₀ 12 nM at SERT)
Methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateC₂₇H₂₃N₅O₃SBenzothiophene, methyl esterAntiproliferative (GI₅₀ 1.8 μM, HCT116)

Key Observations:

  • Electron-Donating Groups (e.g., methoxy) enhance antioxidant capacity but reduce anticancer potency .

  • Bulky Substituents (e.g., benzothiophene) improve target selectivity but hinder solubility.

Future Research Directions

  • In Vivo Efficacy Studies: Assess pharmacokinetics and toxicity profiles in murine models.

  • Structural Optimization: Introduce fluorinated groups to enhance blood-brain barrier penetration.

  • Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets.

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